

# IMM-01 Technical Support Center: Interpreting and Troubleshooting Conflicting Study Data

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting and troubleshooting potentially conflicting data from clinical and preclinical studies of **IMM-01** (Timdarpacept). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data summaries, and relevant experimental protocols to address common challenges encountered during the analysis of **IMM-01** study results.

## Frequently Asked Questions (FAQs)

Q1: We are observing different Objective Response Rates (ORR) for **IMM-01** in various studies. Why is there a discrepancy in efficacy?

A1: Discrepancies in ORR across different **IMM-01** studies are expected and can be attributed to several factors. It is crucial to compare the context of the trials. Key factors include:

- Combination Therapy vs. Monotherapy: IMM-01's mechanism of action, which involves
  activating macrophages, may have a synergistic effect when combined with other agents.
  For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR
  is notably higher than in early monotherapy trials in lymphoma.[1][2][3]
- Disease Indication: The tumor microenvironment and the underlying biology of the
  malignancy play a significant role. The efficacy of IMM-01 may differ between hematological
  malignancies like classical Hodgkin lymphoma (cHL) and MDS.[1][2][4]

### Troubleshooting & Optimization





 Patient Population: Differences in patient characteristics such as prior lines of therapy, disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatmentnaive, higher-risk MDS patients.[1][2][4]

Q2: The safety profiles of **IMM-01** appear inconsistent across trials, particularly concerning hematological adverse events. How should we interpret this?

A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia, neutropenia, and anemia, are often linked to the therapeutic regimen and the patient population.

- Combination Agents: When IMM-01 is combined with agents that also have known
  hematological side effects, such as azacitidine, an increase in the incidence and severity of
  these adverse events can be anticipated compared to IMM-01 monotherapy.[1][2][5]
- Baseline Patient Condition: Patients with hematological malignancies often have pre-existing
  cytopenias due to the disease itself or prior treatments. This can make them more
  susceptible to further hematological adverse events.[1][5]
- Dosing and Schedule: The dose and schedule of IMM-01 and any combination agents can influence the safety profile.

Q3: Is there a difference in the mechanism of action of **IMM-01** when used as a monotherapy versus in combination with a PD-1 inhibitor like tislelizumab?

A3: The core mechanism of **IMM-01** remains the same: blocking the CD47-SIRPα "don't eat me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[6][7][8] However, when combined with a PD-1 inhibitor, a synergistic effect is proposed. **IMM-01**'s activation of macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn, release the "brakes" on T-cell activation. This dual approach is thought to augment both the innate and adaptive anti-tumor immune responses.[4][9]

## Data Presentation: Summary of Quantitative Data Table 1: Efficacy of IMM-01 in Combination Therapies



| Clinica<br>I Trial<br>Identifi<br>er | Indicat<br>ion                          | Combi<br>nation<br>Agent | N  | ORR<br>(%) | CR (%) | DCR<br>(%) | Media<br>n DoR<br>(month<br>s) | Media<br>n PFS<br>(month<br>s)                     |
|--------------------------------------|---|--------------------------|----|------------|--------|------------|--------------------------------|--|
| NCT05<br>140811                      | Higher-<br>Risk<br>MDS<br>(1st<br>Line) | Azacitid<br>ine          | 51 | 64.7       | 29.4   | -          | Not<br>Reache<br>d             | Not<br>Reache<br>d (12-<br>month<br>PFS:<br>54.4%) |
| NCT05<br>140811                      | CMML<br>(1st<br>Line)                   | Azacitid<br>ine          | 22 | 72.7       | 27.3   | -          | 16.9                           | 17.8   |
| NCT05<br>833984                      | R/R<br>cHL<br>(post-<br>PD-1)           | Tislelizu<br>mab         | 33 | 69.7       | 24.2   | 93.9       | Not<br>Reache<br>d             | Not<br>Reache<br>d                                 |

ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R: Relapsed/Refractory. Data sourced from ASCO abstracts.[1][2][4][5][10]

## Table 2: Safety of IMM-01 (Grade ≥3 Treatment-Related Adverse Events)



| Clinical Trial<br>Identifier | Indication      | Combination Agent | Most Common<br>Grade ≥3 TRAEs<br>(%)   |
|------------------------------|-----------------|-------------------|--|
| NCT05140811                  | Higher-Risk MDS | Azacitidine       | Leukopenia (78.9%),<br>Thrombocytopenia<br>(66.7%), Neutropenia<br>(66.7%),<br>Lymphopenia<br>(56.1%), Anemia<br>(43.9%)               |
| NCT05140811                  | CMML            | Azacitidine       | Lymphopenia<br>(66.7%), Leukopenia<br>(62.5%), Neutropenia<br>(58.3%),<br>Thrombocytopenia<br>(50.0%), Anemia<br>(29.2%)               |
| NCT05833984                  | R/R cHL         | Tislelizumab      | Lymphocyte count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)                     |
| ChiCTR1900024904             | R/R Lymphoma    | Monotherapy       | Thrombocytopenia<br>(54% any grade, one<br>patient G3),<br>Neutrophil count<br>decreased (36% any<br>grade), Anemia (27%<br>any grade) |

TRAEs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:



Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced from ASCO abstracts.[1][2][3][4][5]

## **Experimental Protocols and Methodologies**

#### **IMM-01** Administration:

- In Combination with Azacitidine (NCT05140811): **IMM-01** is administered intravenously at a dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m² on days 1-7 of a 28-day cycle.[1][2]
- In Combination with Tislelizumab (NCT05833984): **IMM-01** is administered intravenously at 2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[4][9]
- Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from
   0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[3]

#### **Efficacy Assessment:**

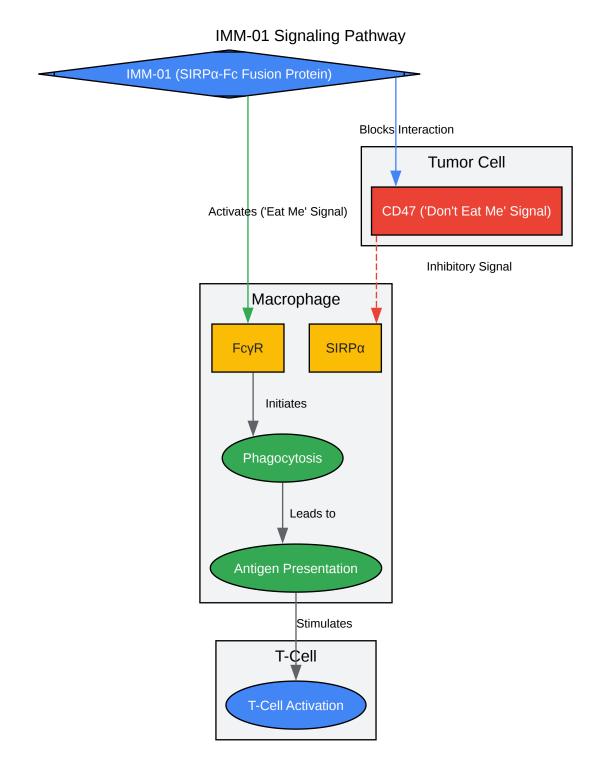
- Tumor responses for lymphoma are typically evaluated based on the Lugano Classification 2014.[3][9]
- For MDS and CMML, response is assessed based on International Working Group (IWG)
  criteria.

#### Safety Assessment:

Adverse events are graded according to the National Cancer Institute Common Terminology
 Criteria for Adverse Events (NCI CTCAE), version 5.0.[11]

### **Visualizations: Diagrams and Workflows**

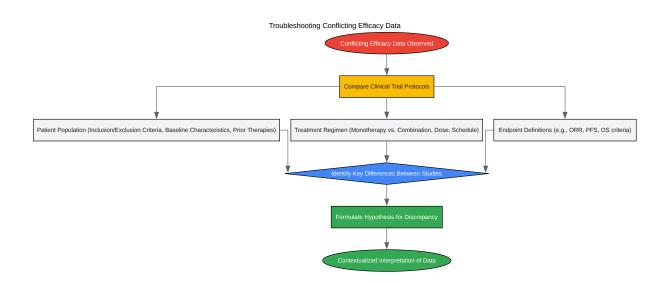




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Caption: Mechanism of action of **IMM-01**, a SIRP $\alpha$ -Fc fusion protein.

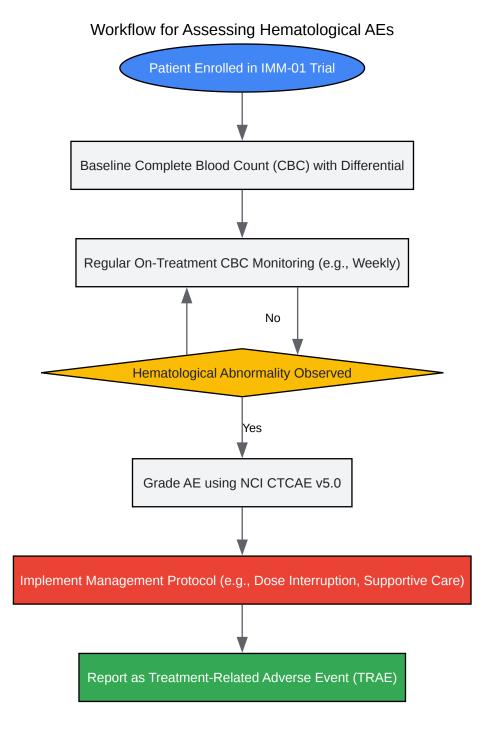




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Caption: Logical workflow for troubleshooting conflicting efficacy data.





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Caption: Experimental workflow for assessing hematological adverse events.

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### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Collection SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the â real street meâ signal and activating the â real street meâ signal Journal of Hematology & Oncology Figshare [springernature.figshare.com]
- 8. Targeting CD47/SIRPα as a therapeutic strategy, where we are and where we are headed
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First Patient In and Dosing completed in Phase III Clinical Trial of Timdarpacept (IMM01) combined with Tislelizumab for cHL patient refractory to PD-(L)1 therapy-宜明昂科英文 [cn.immuneonco.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
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